molecular formula C20H26O4 B8771662 Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis- CAS No. 70856-68-7

Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis-

Cat. No. B8771662
Key on ui cas rn: 70856-68-7
M. Wt: 330.4 g/mol
InChI Key: YMUQWGPUALDMSA-UHFFFAOYSA-N
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Patent
US05244998

Procedure details

A five neck five liter round bottom flask equipped with a mechanical stirrer, two condensers, and a dropping funnel is purged with nitrogen then charged under a nitrogen blanket with 1.1 kg (10.0 moles) hydroquinone, 350 grams deionized water, and 272.0 grams (1.0 moles) 1,8-dibromooctane. The reaction mass becomes a stirable slurry as it is slowly heated to reflux under a slow nitrogen purge. A solution of 184 grams (2.7 moles) 85% KOH pellets in 184 grams water is added dropwise under a nitrogen blanket over a period of 75 minutes. After about one third of the KOH has been added, the slurry has converted to a tea colored solution; then, after most of the KOH has been added, a white material precipitates in increasing amounts as the refluxing is continued an additional 90 minutes. The reaction mixture is quenched with one liter of water then poured into 4 liters of water. The water slurry is acidified with 30% sulfuric acid and filtered under reduced pressure. The filter cake is slurried in warm (50°-70° C.) water, filtered again and washed with several portions of boiling water. It is then dried in a vacuum oven at 120° C. and 310 grams of crude white product is recovered. The product is treated with 8 liters of boiling ethanol and filtered to remove oligomers. The filtrate yields a total of 134 grams (41% Yield based on the dibromide) of white, shiny, "mica-like" crystals more than 95% pure by HPLC peak area nd GPC analysis. A final crystallization form 1.1 liters boiling ethanol gives product more than 99% pure by HPLC peak area (m.p. 151°-153.5° C.) for use in preparation of the copolymer epoxy resin, examples 12, 14, 15, 23 and 24. The ultraviolet absorption spectrum is 30/70 (by volume) methanol/dimethylformamide (DMF) shows a maximum absorption at 297 nm and in 30/70 (by volume) 1.0N KOH in methanol/DMF at 315 nm.
Quantity
1.1 kg
Type
reactant
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step Two
Name
Quantity
184 g
Type
reactant
Reaction Step Three
Name
Quantity
184 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].Br[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]Br.[OH-:19].[K+]>O>[OH:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][O:19][C:5]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 kg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
272 g
Type
reactant
Smiles
BrCCCCCCCCBr
Step Three
Name
Quantity
184 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
184 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five neck five liter round bottom flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
two condensers, and a dropping funnel is purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
is slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a slow nitrogen
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
a white material precipitates
TEMPERATURE
Type
TEMPERATURE
Details
in increasing amounts as the refluxing
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with one liter of water
ADDITION
Type
ADDITION
Details
then poured into 4 liters of water
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
in warm (50°-70° C.) water
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washed with several portions of boiling water
CUSTOM
Type
CUSTOM
Details
It is then dried in a vacuum oven at 120° C.
CUSTOM
Type
CUSTOM
Details
310 grams of crude white product is recovered
ADDITION
Type
ADDITION
Details
The product is treated with 8 liters of boiling ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove oligomers
CUSTOM
Type
CUSTOM
Details
The filtrate yields a total of 134 grams (41% Yield
CUSTOM
Type
CUSTOM
Details
A final crystallization form 1.1 liters

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
OC1=CC=C(OCCCCCCCCOC2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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